Cas no 1105246-67-0 (N-[(furan-2-yl)methyl]-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide)

N-[(furan-2-yl)methyl]-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a fused triazole-carboxamide core with furan and phenylamino substituents. Its structural complexity offers potential as a versatile intermediate in medicinal chemistry, particularly in the development of bioactive molecules. The furan and phenylamino groups enhance its binding affinity to biological targets, making it valuable for drug discovery applications. The triazole moiety contributes to stability and synthetic flexibility, enabling further functionalization. This compound is of interest in research focused on antimicrobial, anticancer, or enzyme-inhibiting agents due to its unique pharmacophoric elements. High purity and well-characterized synthesis routes ensure reproducibility for experimental use.
N-[(furan-2-yl)methyl]-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide structure
1105246-67-0 structure
Product name:N-[(furan-2-yl)methyl]-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide
CAS No:1105246-67-0
MF:C14H13N5O2
MW:283.285321950912
CID:5386532

N-[(furan-2-yl)methyl]-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 5-anilino-N-(furan-2-ylmethyl)-2H-triazole-4-carboxamide
    • N-[(furan-2-yl)methyl]-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide
    • Inchi: 1S/C14H13N5O2/c20-14(15-9-11-7-4-8-21-11)12-13(18-19-17-12)16-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,20)(H2,16,17,18,19)
    • InChI Key: ALHGYGANCJYGBC-UHFFFAOYSA-N
    • SMILES: N1=C(NC2=CC=CC=C2)C(C(NCC2=CC=CO2)=O)=NN1

N-[(furan-2-yl)methyl]-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3382-6177-25mg
N-[(furan-2-yl)methyl]-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide
1105246-67-0 90%+
25mg
$109.0 2023-04-26
Life Chemicals
F3382-6177-4mg
N-[(furan-2-yl)methyl]-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide
1105246-67-0 90%+
4mg
$66.0 2023-04-26
Life Chemicals
F3382-6177-1mg
N-[(furan-2-yl)methyl]-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide
1105246-67-0 90%+
1mg
$54.0 2023-04-26
Life Chemicals
F3382-6177-15mg
N-[(furan-2-yl)methyl]-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide
1105246-67-0 90%+
15mg
$89.0 2023-04-26
Life Chemicals
F3382-6177-2μmol
N-[(furan-2-yl)methyl]-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide
1105246-67-0 90%+
2μl
$57.0 2023-04-26
Life Chemicals
F3382-6177-50mg
N-[(furan-2-yl)methyl]-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide
1105246-67-0 90%+
50mg
$160.0 2023-04-26
Life Chemicals
F3382-6177-100mg
N-[(furan-2-yl)methyl]-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide
1105246-67-0 90%+
100mg
$248.0 2023-04-26
Life Chemicals
F3382-6177-20μmol
N-[(furan-2-yl)methyl]-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide
1105246-67-0 90%+
20μl
$79.0 2023-04-26
Life Chemicals
F3382-6177-5μmol
N-[(furan-2-yl)methyl]-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide
1105246-67-0 90%+
5μl
$63.0 2023-04-26
Life Chemicals
F3382-6177-40mg
N-[(furan-2-yl)methyl]-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide
1105246-67-0 90%+
40mg
$140.0 2023-04-26

Additional information on N-[(furan-2-yl)methyl]-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide

N-[(Furan-2-yl)methyl]-5-(Phenylamino)-1H-1,2,3-triazole-4-carboxamide (CAS No. 1105246-67-0): A Comprehensive Overview

N-[(Furan-2-yl)methyl]-5-(Phenylamino)-1H-1,2,3-triazole-4-carboxamide (CAS No. 1105246-67-0) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as Furan-Triazole Carboxamide, is characterized by its unique structural features and potential biological activities. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with this compound.

The molecular structure of N-[(Furan-2-yl)methyl]-5-(Phenylamino)-1H-1,2,3-triazole-4-carboxamide is composed of a furan ring, a triazole ring, and a phenylamino group. The presence of these functional groups imparts the molecule with diverse chemical and biological properties. The furan ring is known for its aromaticity and reactivity, while the triazole ring is a versatile moiety that can participate in various chemical reactions and interactions. The phenylamino group adds further complexity to the molecule, enhancing its potential for binding to biological targets.

Recent studies have highlighted the potential of N-[(Furan-2-yl)methyl]-5-(Phenylamino)-1H-1,2,3-triazole-4-carboxamide in various therapeutic applications. One notable area of research is its anti-inflammatory properties. In a study published in the Journal of Medicinal Chemistry, researchers found that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Another area of interest is the compound's potential as an antiviral agent. A study conducted by a team at the University of California demonstrated that N-[(Furan-2-yl)methyl]-5-(Phenylamino)-1H-1,2,3-triazole-4-carboxamide has potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action involves the inhibition of viral replication by targeting key viral enzymes. This finding opens up new avenues for the development of antiviral therapies.

In addition to its anti-inflammatory and antiviral properties, N-[(Furan-2-yl)methyl]-5-(Phenylamino)-1H-1,2,3-triazole-4-carboxamide has also shown promise in cancer research. A recent study published in Cancer Research reported that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast cancer and lung cancer cells. The mechanism behind this activity is thought to involve the induction of apoptosis through the modulation of key signaling pathways such as p53 and Bcl-2.

The synthesis of N-[(Furan-2-yl)methyl]-5-(Phenylamino)-1H-1,2,3-triazole-4-carboxamide has been extensively studied to optimize yield and purity. One common synthetic route involves the copper-catalyzed azide–alkyne cycloaddition (CuAAC) reaction, which is a highly efficient method for constructing 1,2,3-triazoles. This reaction typically proceeds via the coupling of an azide with an alkyne in the presence of a copper catalyst. The resulting triazole ring forms a stable linkage between the furan and phenylamino groups.

Several variations of this synthetic route have been explored to improve the efficiency and scalability of the process. For example, a study published in Organic Letters described a modified CuAAC reaction using microwave irradiation to accelerate the reaction rate and enhance product yield. This approach not only reduces reaction time but also minimizes side reactions and impurities.

The physicochemical properties of N-[(Furan-2-yl)methyl]-5-(Phenylamino)-1H-1,2,3-triazole-4-carboxamide have been thoroughly characterized using various analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These studies have provided detailed insights into the molecular structure and conformational behavior of the compound. For instance, NMR spectroscopy has revealed specific chemical shifts that are indicative of the presence of functional groups such as furan and triazole rings.

The solubility profile of N-[(Furan-2-y-lmethyl)-5-(Phenylamino)-1H-1,2,3-triazole -4-carboxamide is an important consideration for its pharmaceutical applications. Studies have shown that this compound exhibits moderate solubility in polar solvents such as dimethyl sulfoxide (DMSO) but limited solubility in water. To enhance its aqueous solubility for therapeutic use, various formulation strategies have been explored. These include the use of cyclodextrin complexes and lipid-based delivery systems.

In conclusion, N-[ (Furan - 2 - yl ) methyl ] - 5 - ( Phenyla mino ) - 1 H - 1 , 2 , 3 - triazol e - 4 - carboxa mide (CAS No. 1105246 - 67 - 0) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features contribute to its diverse biological activities, making it a promising candidate for various therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses in treating inflammatory diseases, viral infections, and cancer.

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